3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This specific derivative has garnered attention due to its potential biological activities and applications in medicinal chemistry. The oxadiazole structure is characterized by the presence of two nitrogen atoms and one oxygen atom, contributing to its unique properties and reactivity.
The compound can be synthesized through various chemical methods, which have been explored in recent literature. The synthesis of oxadiazoles, including this derivative, has been a subject of extensive research due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole is classified as an oxadiazole, specifically a 1,2,4-oxadiazole. This classification is based on the arrangement of atoms in the ring structure and the functional groups attached to it.
The synthesis of 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole can be achieved through several methodologies:
For instance, one effective method involves the reaction of 2,4-dimethoxybenzoic acid with amidoxime in the presence of coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sodium acetate . The reaction conditions typically involve heating at elevated temperatures for several hours.
The molecular structure of 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole can be represented as follows:
The compound features a phenyl ring substituted with two methoxy groups at positions 2 and 4, connected to an oxadiazole ring.
Key structural data include:
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
The stability of oxadiazoles under various conditions makes them suitable for further functionalization through these reactions. For example, nucleophilic attack on the carbon adjacent to nitrogen can lead to new derivatives with enhanced biological activity .
The mechanism of action for compounds like 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors:
Research indicates that derivatives of oxadiazoles exhibit significant inhibitory effects against various cancer cell lines with IC values comparable to standard chemotherapeutics .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions .
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked medicinal chemistry interest [1] [7]. The first therapeutic application emerged in the 1960s with the cough suppressant oxolamine, marking the scaffold's entry into clinical pharmacology [1] [7]. Subsequent decades witnessed an exponential growth in research, culminating in FDA-approved drugs like ataluren (for Duchenne muscular dystrophy) and pleconaril (antiviral) [1] [7]. This evolution accelerated notably over the past 15 years, with scientific publications doubling, reflecting intensified investigation into its diverse therapeutic potential [7]. The scaffold's journey from synthetic curiosity to privileged pharmacophore underscores its adaptability in addressing complex disease targets, spanning antiviral, anticancer, antimicrobial, and central nervous system applications [1] [8].
1,2,4-Oxadiazoles serve as versatile bioisosteres for ester and amide functionalities, offering enhanced metabolic stability while preserving molecular recognition properties [1] [6] [7]. This substitution mitigates hydrolysis susceptibility—a critical limitation of peptides and ester-containing drugs—thereby improving pharmacokinetic profiles [7]. Crucially, systematic comparative studies of 1,2,4- versus 1,3,4-oxadiazole isomers reveal distinct physicochemical advantages: 1,2,4-oxadiazoles exhibit significantly higher dipole moments (~4.5 Debye vs. ~2.5 Debye for 1,3,4-isomers), enabling stronger hydrogen-bonding interactions with biological targets [6]. Despite their higher lipophilicity (logD increased by ~1 unit compared to 1,3,4-oxadiazoles), these derivatives maintain favorable solubility profiles and reduced hERG channel inhibition risks, making them particularly valuable in CNS drug design where blood-brain barrier penetration is essential [6] [7]. The ring's nitrogen atoms (N2, N4) act as hydrogen bond acceptors, while C5 can function as a weak hydrogen bond donor, creating diverse target engagement possibilities [1].
Unlike other oxadiazole isomers, 1,2,4-oxadiazoles appear in biologically active natural products, underscoring their evolutionary relevance in molecular recognition [1] [7]. Phidianidines A and B, isolated in 2011 from the sea slug Phidiana militaris, feature a rare 1,2,4-oxadiazole ring linked to an indole system [1] [7]. These marine alkaloids demonstrate potent cytotoxicity against tumor cell lines (e.g., HeLa, Caco-2) and selective agonism for protein-tyrosine phosphatase 1B (PTP1B) and CXCR4 receptors—targets implicated in cancer metastasis and inflammation [1] [7]. Quisqualic acid, derived from Quisqualis indica seeds, represents another biogenic 1,2,4-oxadiazole with significant neuroactivity. It acts as a potent agonist at metabotropic glutamate receptors (mGluR II/IV), positioning it as a lead structure for neurodegenerative disorders like epilepsy and stroke [1] [2] [7]. These natural derivatives validate the pharmacophore's biological compatibility and inspire synthetic analogs for targeted therapeutics.
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole exemplifies a "privileged scaffold" within this heterocyclic family—a structural motif capable of high-affinity interactions with diverse biological targets through strategic substitution [1] [9]. The 2,4-dimethoxyphenyl substituent at the C3 position confers distinctive electronic and steric properties:
Table 1: Synthetic Routes to 3-Aryl-1,2,4-oxadiazoles
| Method | Key Reagents/Conditions | Yield Range | Advantages | Ref. |
|---|---|---|---|---|
| Amidoxime + Carboxylic Acid | EDC·HCl, NaOAc, EtOH, reflux | 60–85% | Mild conditions; broad substrate scope | [1][7] |
| Amidoxime + Acyl Chloride | Pyridine, THF, rt | 35–93% | Rapid reaction; no catalyst required | [1][7] |
| Microwave-Assisted Cyclization | NH₄F/Al₂O₃, MW, 100–120°C | 75–95% | <10 min reaction time; eco-friendly | [7] |
| Nitrile Oxide Cycloaddition | PtCl₄ catalyst, CH₂Cl₂, rt | 40–65% | Access to 3,5-disubstituted variants | [1] |
Synthetic accessibility further elevates its utility. Modern microwave-assisted protocols enable efficient construction in <10 minutes using NH₄F/Al₂O₃ catalysis, overcoming traditional limitations of prolonged reaction times and moderate yields [1] [7]. The molecule's spectral signature includes characteristic NMR resonances: C3-aryl protons appear at δ 7.2–8.0 ppm, while oxadiazole C5-H emerges near δ 8.2 ppm; carbonyl carbons resonate at δ 165–170 ppm in ¹³C NMR [5].
Table 2: Spectral Characterization of 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole Derivatives
| Spectroscopic Method | Key Features | Ref. |
|---|---|---|
| ¹H NMR | - Oxadiazole H5: δ 8.23 (d, J=6.0 Hz)- Aromatic protons: δ 6.8–7.7 ppm (m)- OCH₃: δ 3.7–3.9 ppm (s) | [5] |
| ¹³C NMR | - C3': δ 158–162 ppm- C5 (oxadiazole): δ 156–158 ppm- OCH₃: δ 55–57 ppm | [5][7] |
| IR | - C=N stretch: 1630–1650 cm⁻¹- C-O-C: 1200–1250 cm⁻¹ | [5] |
| MS | Molecular ion [M+H]⁺ with characteristic fragment at m/z 177 (C₈H₉O₂N₂⁺) | [5] |
Pharmacologically, the scaffold demonstrates multifaceted bioactivity:
Table 3: Biological Activities of 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole Analogs
| Biological Target | Activity Profile | Structural Features for Optimization | Ref. |
|---|---|---|---|
| DNA Gyrase (Antibacterial) | IC₅₀ = 1.2 μM (E. coli); anti-MRSA efficacy | Lipophilic C5 substituents (e.g., pyrrole) enhance ATP-site binding | [9] |
| Acetylcholinesterase | IC₅₀ = 0.0158–0.121 μM (7.8x more potent than donepezil) | Amine-containing C5 chains improve CNS penetration | [2] |
| Cancer Cell Lines | GI₅₀ = 1.1–2.6 μM (MCF-7, HCT-116); superior to doxorubicin | Fluorouracil conjugation at C5 enhances topoisomerase inhibition | [3][5] |
| Antioxidant | DPPH IC₅₀ = 56–59 μM (better than ascorbic acid, IC₅₀ = 74.55 μM) | Ortho-hydroxyl groups on C5 aryl substituents | [2][3] |
Future development focuses on rational hybridization strategies, exploiting the C5 position for conjugation with bioactive moieties like fluoropyrimidines or cholinesterase inhibitors [2] [5]. Computational modeling predicts favorable blood-brain barrier permeability (high logP/logD), positioning this scaffold for neurotherapeutic applications [2] [6]. The ongoing exploration of its natural product-inspired derivatives continues to reveal novel mechanisms, such as thymidylate synthase inhibition and reactive oxygen species scavenging, validating its versatility in modern drug discovery [3] [5] [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: